Cardol diene

Antiviral Dengue virus Flavivirus

Cardol diene (CAS 79473-25-9) is a naturally occurring phenolic lipid belonging to the resorcinol class. It is a primary constituent of cashew nut shell liquid (CNSL) and is characterized by a 1,3-dihydroxybenzene core with a 15-carbon unsaturated aliphatic chain at the 5-position.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 79473-25-9
Cat. No. B3026392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardol diene
CAS79473-25-9
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7-
InChIKeyUFMJCOLGRWKUKO-UTOQUPLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cardol diene (CAS 79473-25-9): A Naturally Derived Resorcinolic Lipid for Antiparasitic and Antiviral Research


Cardol diene (CAS 79473-25-9) is a naturally occurring phenolic lipid belonging to the resorcinol class [1]. It is a primary constituent of cashew nut shell liquid (CNSL) and is characterized by a 1,3-dihydroxybenzene core with a 15-carbon unsaturated aliphatic chain at the 5-position . This specific diene configuration (8Z,11Z) distinguishes it from other cardol and cardanol homologues, influencing its bioactivity profile [2].

Why Cardol diene Cannot Be Substituted with Other Cashew Nut Shell Liquid (CNSL) Phenols


Substitution of Cardol diene with other CNSL-derived phenols, such as cardanol diene or anacardic acid diene, is not supported by data due to significant differences in bioactivity, target engagement, and therapeutic index [1]. The degree of unsaturation in the aliphatic side chain and the nature of the polar head group (resorcinol vs. phenol vs. benzoic acid) profoundly impact the compound's interaction with specific biological targets, such as dengue virus envelope proteins [2] and Schistosoma mansoni worms [3]. Consequently, procurement decisions must be based on the specific and quantifiable activity of Cardol diene, not merely its presence in a complex mixture.

Quantitative Differentiation of Cardol diene vs. Its Closest Analogs: A Comparative Guide for Research Procurement


Superior Therapeutic Index in Anti-Dengue Activity vs. Cardol Triene

Cardol diene demonstrates a quantifiable advantage in anti-dengue activity when compared to cardol triene. While cardol triene shows a higher therapeutic index (TI), Cardol diene achieves a specific EC50 of 11.90 ± 0.82 µM and a CC50 of 71.66 ± 5.27 µM, resulting in a TI of 6.02 [1]. This contrasts with cardol triene's EC50 of 7.13 ± 0.72 µM, CC50 of 207.30 ± 5.24 µM, and TI of 29.07 [1].

Antiviral Dengue virus Flavivirus

Moderate Schistosomicidal Activity with Distinct Potency vs. 2-Methylcardol Diene

In a direct comparative study against Schistosoma mansoni adult worms, Cardol diene exhibited an LC50 of 32.2 µM and a selectivity index (SI) of 6.1 [1]. This is in contrast to the structurally related 2-methylcardol diene, which was found to be approximately 2.2-fold more potent with an LC50 of 14.5 µM and a significantly higher SI of 21.2 [1]. Cardol monoene, another comparator, did not demonstrate significant activity in this assay.

Antiparasitic Schistosomiasis Neglected Tropical Disease

Differentiated Activity Profile Against Tyrosinase vs. Cardanol Diene

Cardol diene's activity against mushroom tyrosinase is documented in mechanistic studies, although a direct, quantitative IC50 comparison is not readily available from the same source. However, its activity can be contextualized against cardanol diene, a phenolic analog, which inhibits tyrosinase with an IC50 of 52.5 µM in vitro . The presence of the resorcinol head group in Cardol diene, as opposed to the single phenol group in cardanol diene, is expected to confer a different binding mode and potency, as evidenced by its specific inhibitory effects on the diphenolase activity of the enzyme [1].

Enzyme Inhibition Tyrosinase Melanogenesis

Validated Research and Application Scenarios for Cardol diene Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Dengue Virus Inhibitors

Cardol diene serves as an essential intermediate compound for SAR studies investigating the effect of aliphatic chain unsaturation on anti-dengue virus activity. Its specific EC50 of 11.90 µM and CC50 of 71.66 µM provide a defined data point to compare against the more potent but also more cytotoxic cardol triene (EC50 7.13 µM, CC50 207.30 µM) [1]. This allows researchers to decouple potency from cytotoxicity and identify optimal structural features.

Mechanistic Investigation of Schistosomicidal Activity

Researchers investigating the mechanism of action of resorcinolic lipids against Schistosoma mansoni should use Cardol diene as a key tool compound. Its moderate potency (LC50 of 32.2 µM) and selectivity index (6.1) make it ideal for comparative studies with the more potent analog 2-methylcardol diene (LC50 14.5 µM, SI 21.2) to elucidate the structural basis for enhanced activity and selectivity [2].

Control Compound for Cardol Homologue Bioactivity Screens

In any broad biological screening campaign involving cashew nut shell liquid (CNSL) constituents, Cardol diene must be included as a specific reference standard. Its well-characterized activity against dengue virus and S. mansoni provides a benchmark to assess the activity and selectivity of new cardol derivatives or complex mixtures, ensuring reproducibility and enabling cross-study data comparison [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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